molecular formula C11H10O3 B14066519 1-(2,6-Diformylphenyl)propan-2-one

1-(2,6-Diformylphenyl)propan-2-one

Cat. No.: B14066519
M. Wt: 190.19 g/mol
InChI Key: AVYLHLYRTLHLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H10O3. It is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diformylphenyl)propan-2-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Diformylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diformylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl groups and the aromatic ring structure play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Diformylphenyl)propan-2-one
  • 1-(3,5-Diformylphenyl)propan-2-one
  • 1-(2,6-Diformylphenyl)ethanone

Uniqueness

The presence of the propan-2-one moiety further distinguishes it from other similar compounds, providing unique properties and reactivity patterns .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(2-oxopropyl)benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C11H10O3/c1-8(14)5-11-9(6-12)3-2-4-10(11)7-13/h2-4,6-7H,5H2,1H3

InChI Key

AVYLHLYRTLHLAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.